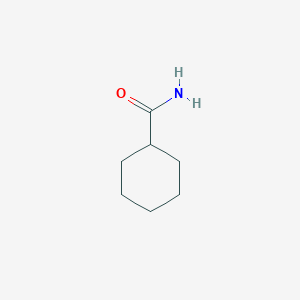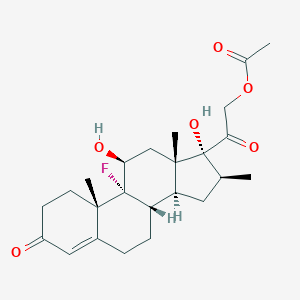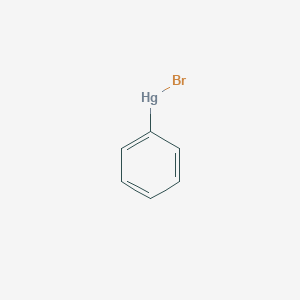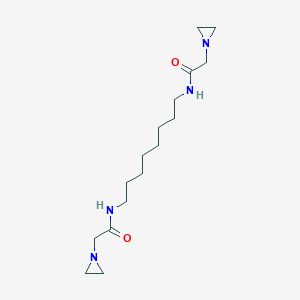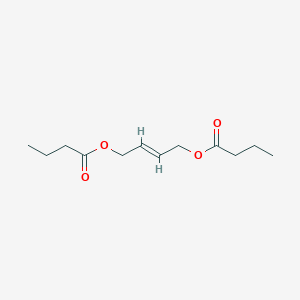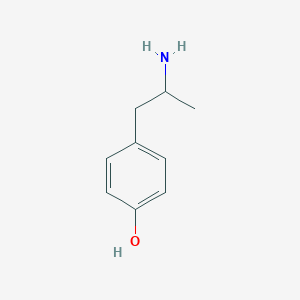
3-AZASPIRO(5.5)UNDECANE, 3-(3-((alpha,alpha,alpha-TRIFLUORO-m-TOLYL)OXY)PROPYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AZASPIRO(5.5)UNDECANE, 3-(3-((alpha,alpha,alpha-TRIFLUORO-m-TOLYL)OXY)PROPYL)- is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-AZASPIRO(5.5)UNDECANE, 3-(3-((alpha,alpha,alpha-TRIFLUORO-m-TOLYL)OXY)PROPYL)- is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA receptors, which can lead to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-AZASPIRO(5.5)UNDECANE, 3-(3-((alpha,alpha,alpha-TRIFLUORO-m-TOLYL)OXY)PROPYL)- are still being studied. However, it has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant effects, which make it a promising target for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-AZASPIRO(5.5)UNDECANE, 3-(3-((alpha,alpha,alpha-TRIFLUORO-m-TOLYL)OXY)PROPYL)- in lab experiments is its specificity for GABA receptors. This makes it a useful tool for studying the role of GABA receptors in various neurological disorders. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-AZASPIRO(5.5)UNDECANE, 3-(3-((alpha,alpha,alpha-TRIFLUORO-m-TOLYL)OXY)PROPYL)-. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the development of more potent and selective ligands for GABA receptors. Additionally, more research is needed to fully understand the mechanism of action and physiological effects of this compound.
Synthesis Methods
The synthesis of 3-AZASPIRO(5.5)UNDECANE, 3-(3-((alpha,alpha,alpha-TRIFLUORO-m-TOLYL)OXY)PROPYL)- is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of 3-azaspiro[5.5]undecane with 3-(3-bromopropoxy)benzaldehyde in the presence of a base. This reaction results in the formation of the desired product, which can then be purified through various techniques such as column chromatography.
Scientific Research Applications
3-AZASPIRO(5.5)UNDECANE, 3-(3-((alpha,alpha,alpha-TRIFLUORO-m-TOLYL)OXY)PROPYL)- has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a ligand for GABA receptors. GABA receptors are important targets for the treatment of various neurological disorders, and 3-AZASPIRO(5.5)UNDECANE, 3-(3-((alpha,alpha,alpha-TRIFLUORO-m-TOLYL)OXY)PROPYL)- has shown promising results in this area.
properties
CAS RN |
1167-20-0 |
|---|---|
Product Name |
3-AZASPIRO(5.5)UNDECANE, 3-(3-((alpha,alpha,alpha-TRIFLUORO-m-TOLYL)OXY)PROPYL)- |
Molecular Formula |
C20H28F3NO |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[3-[3-(trifluoromethyl)phenoxy]propyl]-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C20H28F3NO/c21-20(22,23)17-6-4-7-18(16-17)25-15-5-12-24-13-10-19(11-14-24)8-2-1-3-9-19/h4,6-7,16H,1-3,5,8-15H2 |
InChI Key |
DJBUNNYSMQHCMK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCN(CC2)CCCOC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)CCCOC3=CC=CC(=C3)C(F)(F)F |
Other CAS RN |
1167-20-0 |
synonyms |
3-[3-[(α,α,α-Trifluoro-m-tolyl)oxy]propyl]-3-azaspiro[5.5]undecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




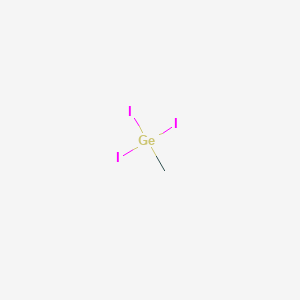

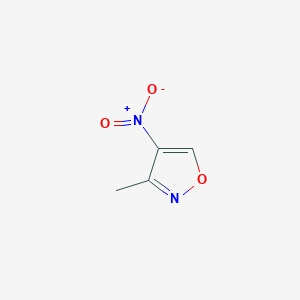

![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)

